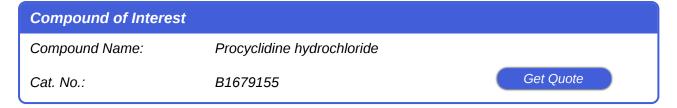


Physicochemical Properties of Procyclidine Hydrochloride Powder: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyclidine hydrochloride is a synthetic anticholinergic agent primarily utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] As an active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for formulation development, quality control, and ensuring therapeutic efficacy. This guide provides an in-depth overview of the core physicochemical characteristics of **procyclidine hydrochloride** powder, detailed experimental protocols for their determination, and a visual representation of its primary mechanism of action.

Core Physicochemical Properties

Procyclidine hydrochloride is a white to off-white crystalline powder.[1][2] Its fundamental properties are summarized below.



Identifier	Value	Reference
CAS Number	1508-76-5	[1][3][4]
Molecular Formula	C19H30CINO	[3][4][5]
Molecular Weight	323.9 g/mol	[3][4][5]
IUPAC Name	1-cyclohexyl-1-phenyl-3- pyrrolidin-1-ylpropan-1- ol;hydrochloride	[4][6]

Quantitative Physicochemical Data

The following tables present key quantitative data for **procyclidine hydrochloride**, critical for pre-formulation and development activities.

Table 2.1: Thermal and Acid-Base Properties



Property	Value	Notes	Reference
Melting Point	226 - 227 °C (with decomposition)	Discrepancies exist in reported values; another source reports 159-164 °C. This may indicate the existence of different polymorphic forms or variations in experimental conditions. The free base melts at 83-87 °C.	[3][5][7][8]
рКа	9.45 (Strongest Basic)	This value corresponds to the tertiary amine, indicating it is protonated at physiological pH.	[4][9]
pH (1% w/v aqueous solution)	5.0 - 6.5	Reflects the acidic nature of the hydrochloride salt in solution.	[4][8]

Table 2.2: Solubility Profile



Solvent/Medium	Solubility	Conditions	Reference
Water	Moderately Soluble (~30 mg/mL)	pH 5.0 - 6.5	[4][5][10]
Water	Mixes at a ratio of 1:35 - 1:40	-	[2]
Water	8.59 mg/L (estimated)	25 °C	[4][11]
Alcohol	Soluble	-	[5]
Chloroform	Slightly Soluble	-	[4]
Methanol	Slightly Soluble	-	[4]
Diethyl Ether	Very Slightly Soluble / Practically Insoluble	-	[4][5]
Dimethyl Sulfoxide (DMSO)	Soluble (1 mg/mL)	-	[4]

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline protocols for determining the key properties of **procyclidine hydrochloride**.

Melting Point Determination (Capillary Method)

The capillary method is a standard pharmacopeial technique for determining the melting range of a solid crystalline substance.[12][13]

Methodology:

- Sample Preparation: The **procyclidine hydrochloride** powder must be finely powdered and thoroughly dried, for instance, in a vacuum desiccator over a suitable desiccant for 24 hours to remove any residual moisture.[12][14]
- Capillary Loading: A small amount of the dried powder is introduced into a capillary tube (typically 0.8 - 1.2 mm internal diameter), which is sealed at one end. The tube is tapped



gently on a hard surface to pack the powder into a dense column of 2.5 - 3.5 mm in height at the bottom.[12][14]

- Measurement: The loaded capillary is placed in a calibrated melting point apparatus. The
 apparatus is heated at a controlled rate. A rapid ramp rate (e.g., 10-20 °C/minute) can be
 used for an initial approximate determination.[15]
- Refined Measurement: For an accurate reading, a new sample is heated to a temperature approximately 5-10 °C below the expected melting point. The heating rate is then reduced to a slow, controlled rate, typically 1-2 °C per minute.[12][14]
- Data Recording: Two temperatures are recorded: the onset point, where the substance first begins to collapse or liquefy, and the clear point, where the substance is completely molten. The range between these two points is reported as the melting range.[12]



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Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, providing essential data for biopharmaceutical classification (BCS).[16]

Methodology:

- System Preparation: Prepare a series of vials containing the desired solvent (e.g., purified water, buffers at pH 1.2, 4.5, and 6.8, or organic solvents).[16]
- Sample Addition: Add an excess amount of **procyclidine hydrochloride** powder to each vial to ensure that a saturated solution is formed and undissolved solid remains at equilibrium.

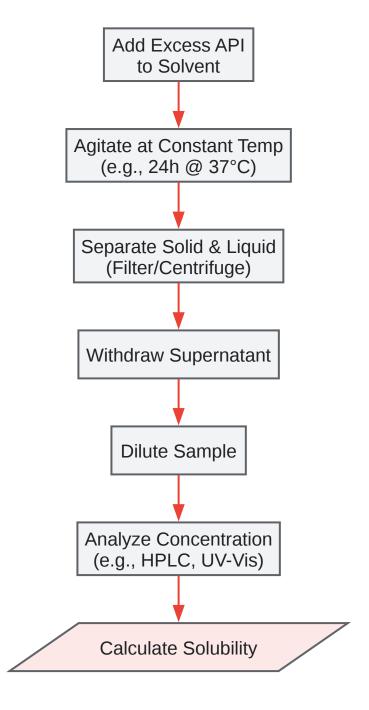
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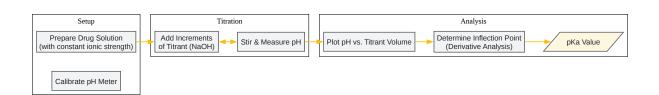




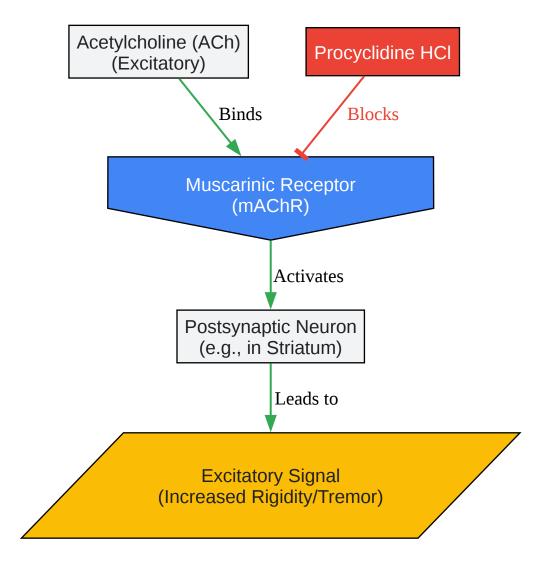
- Equilibration: Seal the vials and place them in a mechanical agitator or orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.[16][17]
- Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle.
 Carefully withdraw a sample of the supernatant. The undissolved solid must be removed from the sample, typically by centrifugation or filtration through a suitable membrane filter (e.g., 0.45 μm) that does not adsorb the drug.[16]
- Analysis: Accurately dilute the clear filtrate with a suitable solvent. Determine the
 concentration of procyclidine hydrochloride in the diluted sample using a validated
 analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis
 Spectrophotometry.[18]
- Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent system.[16]











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